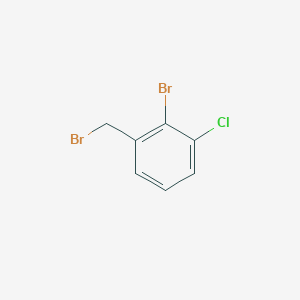![molecular formula C19H22N2O5 B1344878 [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-76-9](/img/structure/B1344878.png)
[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxybenzyl group, a phenyl group, and an amino acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dimethoxybenzyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxybenzylamine through the reaction of 3,4-dimethoxybenzaldehyde with ammonia or an amine under reductive amination conditions.
Coupling with Phenylacetic Acid: The dimethoxybenzylamine is then coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Final Product: The intermediate product is further reacted with an appropriate amino acid derivative under conditions that promote amide bond formation, such as using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes and receptors, exploring its potential as an inhibitor or activator.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in the production of polymers, dyes, and other industrial products.
作用機序
The mechanism of action of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]propionic acid: Similar structure but with a propionic acid moiety.
[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]butyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness
The uniqueness of [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
IUPAC Name |
2-(N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-25-16-9-8-14(10-17(16)26-2)11-20-18(22)12-21(13-19(23)24)15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMSQSDWXKFHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
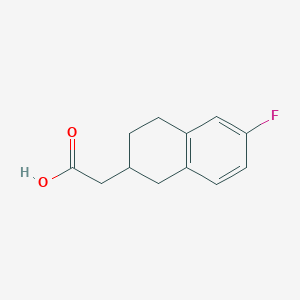
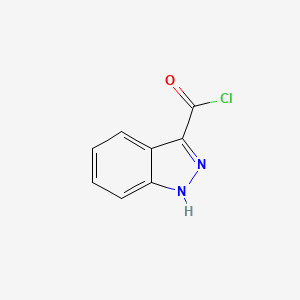

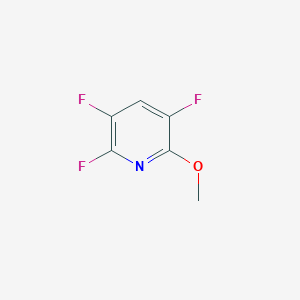
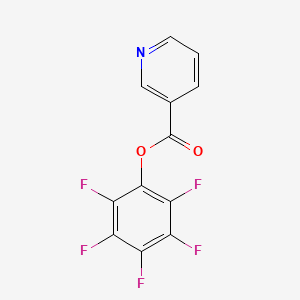






![Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1344820.png)

